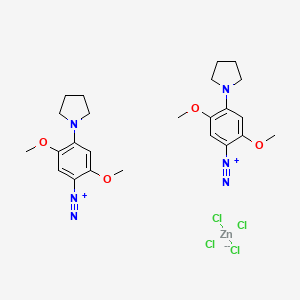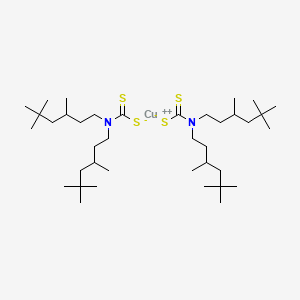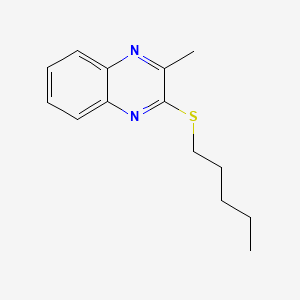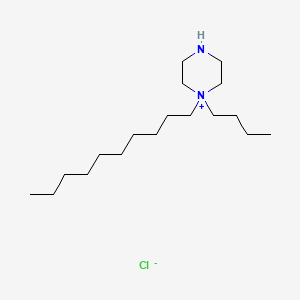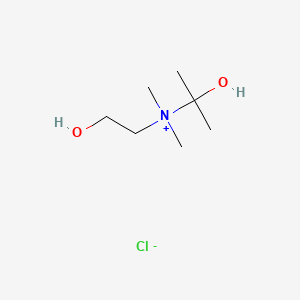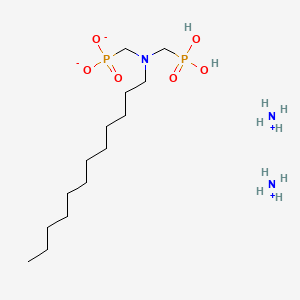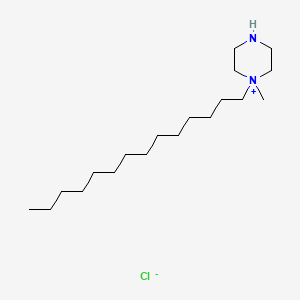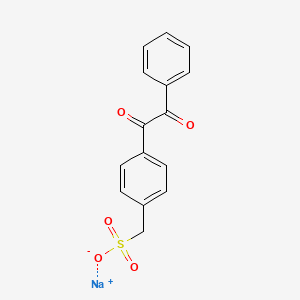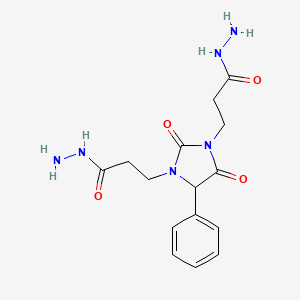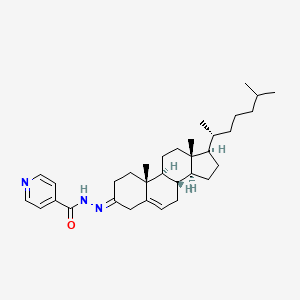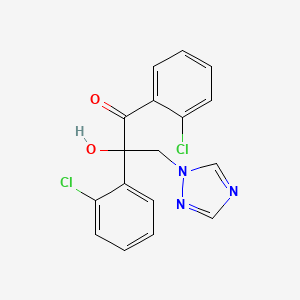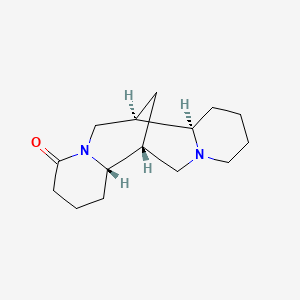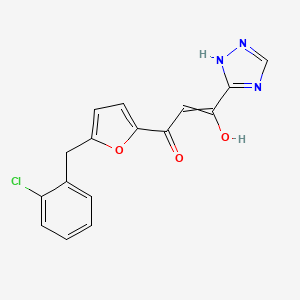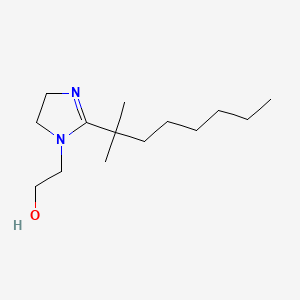
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a dimethylheptyl side chain. The presence of the ethanol group adds to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of imidazole with a dimethylheptyl halide, followed by reduction and subsequent reaction with an ethanol derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The dimethylheptyl side chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across cell membranes. The dimethylheptyl side chain contributes to the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Dimethylheptylpyran: A synthetic analog of THC with similar structural features.
HU-210: A potent cannabinoid receptor agonist with a dimethylheptyl side chain.
1,2-Dimethylheptyl-Δ8-THC: A highly potent cannabinoid agonist.
Uniqueness
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its combination of an imidazole ring and a dimethylheptyl side chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
93904-99-5 |
|---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-[2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C14H28N2O/c1-4-5-6-7-8-14(2,3)13-15-9-10-16(13)11-12-17/h17H,4-12H2,1-3H3 |
InChI Key |
RGSKVIGUZKNKTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=NCCN1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



